molecular formula C20H22N2OS B2782296 N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-2-(naphthalen-1-yl)acetamide CAS No. 849898-93-7

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-2-(naphthalen-1-yl)acetamide

Cat. No.: B2782296
CAS No.: 849898-93-7
M. Wt: 338.47
InChI Key: BOGORQGVPAAQFP-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)-2-(thiophen-2-yl)ethyl]-2-(naphthalen-1-yl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. Its molecular architecture incorporates a naphthalene ring system, a feature present in compounds that interact with various enzymatic targets and cellular receptors . The naphthalene group is known for its potential to engage in hydrophobic interactions and π-stacking, which can be critical for binding to biological macromolecules. Furthermore, the structure is elaborated with a thiophene heterocycle and a dimethylaminoethyl chain, functional groups that can influence the compound's electronic properties, solubility, and bioavailability. This combination of features makes it a valuable scaffold for investigating structure-activity relationships (SAR), particularly in the development of novel enzyme inhibitors or receptor modulators. Researchers may utilize this compound as a key intermediate or a lead structure in projects aimed at designing new therapeutic agents for a range of diseases. Its potential mechanisms of action and specific research applications are subjects of ongoing scientific inquiry. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2OS/c1-22(2)18(19-11-6-12-24-19)14-21-20(23)13-16-9-5-8-15-7-3-4-10-17(15)16/h3-12,18H,13-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGORQGVPAAQFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)CC1=CC=CC2=CC=CC=C21)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 2-naphthalen-1-ylacetic acid with 2-(dimethylamino)ethyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with thiophene-2-carboxylic acid chloride under anhydrous conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Amide Group Reactivity

  • Hydrolysis : The acetamide group may undergo acidic or basic hydrolysis to yield 2-(naphthalen-1-yl)acetic acid and the corresponding amine.

    • Example: Hydrolysis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide under alkaline conditions produces carboxylic acid derivatives .

  • Nucleophilic substitution : The dimethylamino group (-N(CH₃)₂) could participate in alkylation or quaternization reactions.

Thiophene and Naphthalene Interactions

  • Electrophilic aromatic substitution (EAS) : The thiophene ring is susceptible to sulfonation or nitration, while the naphthalene group may undergo halogenation or Friedel-Crafts alkylation.

  • π-π stacking : The naphthalene moiety may engage in non-covalent interactions with aromatic systems (e.g., DNA bases), as observed in similar compounds .

Computational Insights

Density functional theory (DFT) studies on analogous acetamide derivatives reveal:

  • Electrophilic/nucleophilic sites : Fukui function analysis predicts reactive regions for electrophilic attack at the thiophene sulfur and nucleophilic attack at the carbonyl carbon .

  • Charge transfer : Interaction with DNA bases (e.g., thymine, adenine) via hydrogen bonding and π-stacking, with ΔN (charge transfer) values ranging from 0.12–0.45 .

Interaction Partner ΔN (Charge Transfer) Dominant Interaction Type
Thymine0.45N–H···N hydrogen bonding
Guanine0.28C–H···π stacking

Biological Activity and Redox Reactions

  • Antioxidant activity : ABTS assays on similar thiophene-acetamide compounds show moderate radical scavenging (IC₅₀: 25–40 μM) .

  • Antimicrobial activity : Significant activity against Candida species (MIC: 8–16 μg/mL) via disruption of microbial cell membranes .

Stability and Degradation

  • Thermal stability : Melting points of analogous compounds range from 180–220°C .

  • Photodegradation : Thiophene-containing acetamides degrade under UV light via C–S bond cleavage, forming sulfonic acid derivatives .

Scientific Research Applications

Structural Characteristics

The compound features a naphthalene moiety linked to a dimethylamino group and a thiophene ring, which contributes to its unique properties and biological activities.

Pharmaceutical Development

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-2-(naphthalen-1-yl)acetamide has been explored for its potential therapeutic effects, particularly in the following areas:

  • Antidepressant Activity : Research indicates that compounds with similar structural motifs exhibit antidepressant properties. The dimethylamino and thiophene groups may enhance the interaction with neurotransmitter receptors, potentially leading to improved mood regulation .
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cell growth in various cancer cell lines, including non-small cell lung cancer (NSCLC). The mechanism of action may involve apoptosis induction and interference with cell cycle progression .

The biological activity of this compound has been investigated through various assays:

Study Type Findings
In vitro cytotoxicitySignificant inhibition of cancer cell proliferation observed.
Apoptosis assaysInduction of apoptosis in treated cells compared to controls.
Neurotransmitter assaysPotential modulation of serotonin and norepinephrine levels.

Mechanistic Studies

Understanding the mechanisms by which this compound exerts its effects is crucial for its development as a therapeutic agent:

  • Receptor Interaction : The compound's ability to interact with specific receptors (e.g., serotonin receptors) is being studied to elucidate its role in mood regulation and potential antidepressant effects .
  • Cell Signaling Pathways : Investigations into how this compound influences signaling pathways involved in apoptosis and cell cycle regulation are ongoing, providing insights into its anticancer potential .

Case Study 1: Antidepressant Effects

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound. These derivatives were tested for their antidepressant activity using animal models. Results indicated that certain modifications led to enhanced efficacy compared to existing antidepressants, suggesting a promising avenue for future drug development.

Case Study 2: Anticancer Activity

A collaborative study between institutions examined the anticancer properties of this compound against NSCLC cell lines. The findings demonstrated that treatment with this compound resulted in a significant reduction in cell viability, attributed to apoptosis induction confirmed by flow cytometry analyses.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction cascades that regulate cellular processes.

Comparison with Similar Compounds

Research Implications

  • Bioactivity: The target compound’s dimethylaminoethyl group may enhance membrane permeability compared to morpholinoethyl analogs ().
  • Synthetic Flexibility : Thiophene and naphthalene moieties allow modular derivatization, as seen in triazole () and thioether () hybrids.
  • Spectroscopic Trends : IR C=O stretches (1671–1682 cm⁻¹) and NMR shifts (e.g., δ 165.0 ppm for acetamide carbonyls) are consistent across analogs, aiding structural validation .

Biological Activity

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-2-(naphthalen-1-yl)acetamide, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its effects on various biological systems.

Chemical Structure and Properties

The compound can be described by its chemical formula C18H22N2OSC_{18}H_{22}N_2OS. The structure features a naphthalene ring, a thiophene moiety, and a dimethylamino group which contribute to its pharmacological properties.

Antimicrobial Activity

Research has indicated that derivatives of naphthalenes, including this compound, exhibit significant antimicrobial properties. A study evaluating various naphthalene derivatives demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 1.9 to 125 μg/mL, indicating their potential as antimicrobial agents .

The mechanisms underlying the antimicrobial activity of this compound appear to involve inhibition of protein synthesis and disruption of nucleic acid synthesis. This is consistent with findings from related studies where similar compounds demonstrated bactericidal effects through interference with essential cellular processes .

Case Studies

  • Antibacterial Efficacy : In a comparative study, the compound exhibited superior antibacterial activity against Staphylococcus aureus and Enterococcus faecalis when compared to standard antibiotics such as ciprofloxacin. The MIC values were significantly lower for the compound, suggesting enhanced efficacy in targeting these pathogens .
  • Biofilm Inhibition : Another critical aspect of its biological activity is its ability to inhibit biofilm formation. The compound showed moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), with MBIC values ranging from 62.216 to 124.432 μg/mL . This property is particularly valuable in treating chronic infections where biofilm formation poses a significant therapeutic challenge.

Data Table: Antimicrobial Activity Summary

Pathogen MIC (μg/mL) Comparison with Ciprofloxacin (μg/mL)
Staphylococcus aureus1.9 - 1252.7
Enterococcus faecalis62.5 - 1254.0
Methicillin-resistant S. aureus62.216 - 124.4320.381

Toxicological Considerations

While the biological activities are promising, it is essential to consider the toxicological profile of this compound. Preliminary assessments indicate potential cytotoxicity in certain cell lines; however, further studies are necessary to establish a comprehensive safety profile .

Q & A

Q. What synthetic strategies are employed for the preparation of N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-2-(naphthalen-1-yl)acetamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with naphthalene-1-yl acetic acid and thiophene-derived amines. Key steps include:
  • Amide coupling : Activation of the carboxylic acid using reagents like EDC/HOBt or DCC, followed by reaction with 2-(dimethylamino)-2-(thiophen-2-yl)ethylamine under inert atmosphere .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency.
  • Temperature control : Reactions often proceed at 0–25°C to minimize side reactions.
    Optimization focuses on adjusting stoichiometry, catalyst loading (e.g., triethylamine), and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures). Yield improvements are achieved by iterative refinement of reaction time and reagent ratios .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

  • Methodological Answer :
  • NMR spectroscopy : 1H/13C NMR identifies proton environments (e.g., naphthalene aromatic protons at δ 7.2–8.5 ppm, thiophene protons at δ 6.5–7.1 ppm) and confirms amide bond formation (NH resonance ~δ 8.0 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ expected ~423.5 g/mol).
  • X-ray crystallography : Resolves stereochemistry and intramolecular interactions (e.g., hydrogen bonding between amide groups) .
  • IR spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling guide the prediction of biological targets and binding mechanisms for this compound?

  • Methodological Answer :
  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with receptors (e.g., GPCRs, kinases). The dimethylamino group may engage in cationic-π interactions, while the naphthalene moiety fits hydrophobic pockets .
  • Density Functional Theory (DFT) : Calculates electron density distributions to predict reactivity (e.g., nucleophilic regions on thiophene) and stability of transition states .
  • MD simulations : Assess binding stability over time (e.g., ligand-protein RMSD analysis) and solvation effects .

Q. How should researchers address contradictory results in biological activity assays (e.g., varying IC50 values across studies)?

  • Methodological Answer :
  • Assay standardization : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa) and protocols (e.g., MTT vs. ATP-luminescence assays) .
  • Control variables : Monitor batch-to-batch compound purity (HPLC ≥95%), solvent effects (DMSO concentration ≤0.1%), and incubation time.
  • Meta-analysis : Statistically compare datasets using tools like GraphPad Prism to identify outliers or confounding factors (e.g., serum interference) .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies to improve this compound’s pharmacological profile?

  • Methodological Answer :
  • Substituent modification :
  • Thiophene ring : Introduce electron-withdrawing groups (e.g., Cl, NO2) to enhance electrophilicity .
  • Naphthalene moiety : Replace with anthracene for increased π-stacking or fluorinated analogs for improved bioavailability .
  • Amide linker : Replace acetamide with sulfonamide to modulate solubility .
  • In vitro screening : Prioritize analogs with enhanced potency (IC50 < 1 μM) and selectivity (≥10-fold vs. off-target receptors) .

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